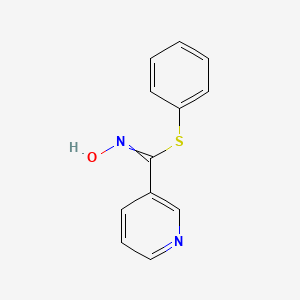
Phenyl N-hydroxypyridine-3-carboximidothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl N-hydroxypyridine-3-carboximidothioate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a phenyl group attached to a pyridine ring, with an N-hydroxy group and a carboximidothioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl N-hydroxypyridine-3-carboximidothioate typically involves the reaction of pyridine-3-carboxylic acid with phenyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The resulting intermediate is then treated with hydroxylamine hydrochloride to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl N-hydroxypyridine-3-carboximidothioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines and thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Phenyl N-hydroxypyridine-3-carboximidothioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of Phenyl N-hydroxypyridine-3-carboximidothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses.
Vergleich Mit ähnlichen Verbindungen
Phenyl N-hydroxypyridine-3-carboximidothioate can be compared with other pyridine derivatives, such as:
Pyridine-3-carboxamide: Lacks the phenyl and thioate groups, resulting in different chemical properties and applications.
Phenyl N-hydroxypyridine-2-carboximidothioate: Similar structure but with the carboximidothioate group at a different position on the pyridine ring, leading to variations in reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
65010-66-4 |
|---|---|
Molekularformel |
C12H10N2OS |
Molekulargewicht |
230.29 g/mol |
IUPAC-Name |
phenyl N-hydroxypyridine-3-carboximidothioate |
InChI |
InChI=1S/C12H10N2OS/c15-14-12(10-5-4-8-13-9-10)16-11-6-2-1-3-7-11/h1-9,15H |
InChI-Schlüssel |
LNGHXVPKLQHKHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC(=NO)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


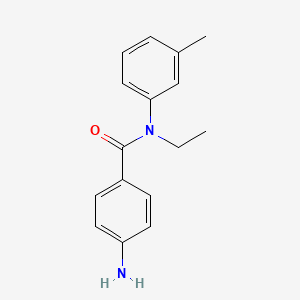
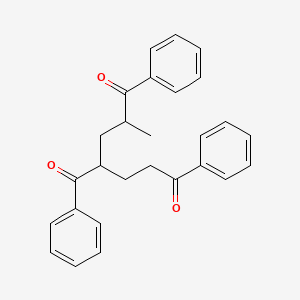
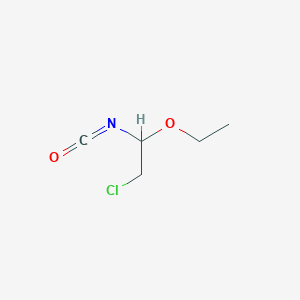
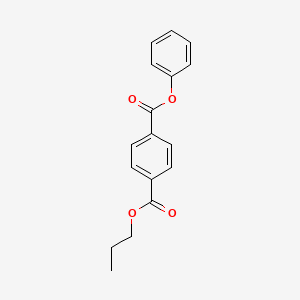
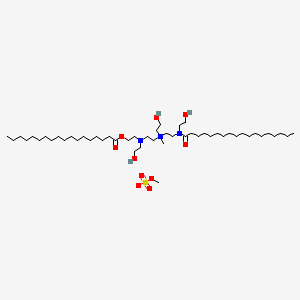

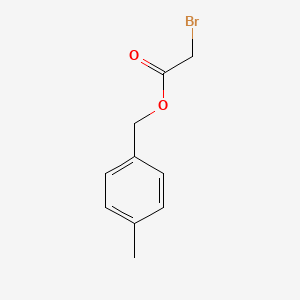

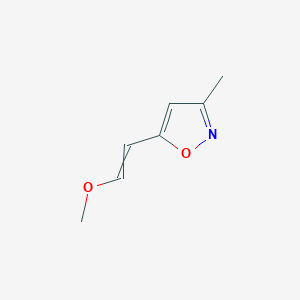
![N-[(E)-(cyanohydrazinylidene)methyl]-4-methoxybenzamide](/img/structure/B14491918.png)
![Bis[3-(dodecylsulfanyl)-2-hydroxypropyl] ethyl phosphite](/img/structure/B14491922.png)
phenylsilane](/img/structure/B14491923.png)
![[(2-Methylcyclopropyl)sulfonyl]benzene](/img/structure/B14491932.png)

